molecular formula C22H25N5O3S B11238178 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11238178
M. Wt: 439.5 g/mol
InChI Key: ACIBIXSXLOLVAX-UHFFFAOYSA-N
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Description

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group, a methyl group, and a phenylpyrimidinylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while halogenation can introduce bromine atoms into the aromatic rings.

Scientific Research Applications

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has potential therapeutic applications, particularly as a candidate for drug development targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenylsulfonyl group, in particular, provides distinct properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C22H25N5O3S/c1-17-16-21(24-18-6-4-3-5-7-18)25-22(23-17)26-12-14-27(15-13-26)31(28,29)20-10-8-19(30-2)9-11-20/h3-11,16H,12-15H2,1-2H3,(H,23,24,25)

InChI Key

ACIBIXSXLOLVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C4

Origin of Product

United States

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